molecular formula C12H12F3N5 B2423481 3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile CAS No. 1006340-86-8

3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile

Cat. No.: B2423481
CAS No.: 1006340-86-8
M. Wt: 283.258
InChI Key: NNUQEOYJEVRJMC-UHFFFAOYSA-N
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Description

3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Properties

IUPAC Name

3-[3-(1,3-dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5/c1-8-9(7-19(2)17-8)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQEOYJEVRJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NN(C(=C2)C(F)(F)F)CCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-4-chloropyrazole with trifluoromethyl-substituted hydrazine can yield the desired pyrazole ring system. The nitrile group can be introduced through subsequent reactions involving cyanation agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative without the trifluoromethyl and nitrile groups.

    Trifluoromethylpyrazole: Contains the trifluoromethyl group but lacks the nitrile group.

    Propanenitrile derivatives: Compounds with similar nitrile functionality but different heterocyclic systems.

Uniqueness

3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile is unique due to the combination of its trifluoromethyl and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₆F₃N₅
  • Molar Mass : 287.28 g/mol
  • CAS Number : 1006323-05-2
  • Density : 1.37 g/cm³ (predicted)
  • Boiling Point : 385.7 °C (predicted)
  • pKa : 9.60 (predicted)

Antimicrobial Properties

Recent studies have positioned compounds with pyrazole cores, including this compound, as promising candidates against various pathogens. For instance, compounds derived from similar structures have shown bactericidal activity against Mycobacterium tuberculosis (Mtb) and retained efficacy against multidrug-resistant strains . The mechanism of action appears to involve disruption of cell wall biosynthesis without cross-resistance to established targets .

Structure-Activity Relationship (SAR) Studies

SAR studies are critical in understanding how modifications to the molecular structure influence biological activity. In the case of pyrazole derivatives:

  • The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
  • Substitutions at the N-position and variations in the nitrile group have been shown to affect potency significantly .

Table 1 summarizes key findings from SAR studies related to pyrazole compounds:

Compound VariantMIC (µM)Observed Activity
Parent Compound<0.5Moderate activity against Mtb
N-Methyl Variant>50Loss of activity
Trifluoromethyl Variant<0.5Enhanced potency

Study on Tuberculosis

A notable study evaluated a series of pyrazole derivatives for their anti-tubercular properties. Among these, a compound with a similar core structure to this compound exhibited significant bactericidal activity in vitro against replicating Mtb strains . The study highlighted the importance of specific functional groups in enhancing activity and suggested further exploration into novel derivatives for improved efficacy.

In Vivo Efficacy

In vivo studies are essential for assessing the therapeutic potential of new compounds. Preliminary experiments indicated that certain derivatives not only maintained their activity but also demonstrated favorable pharmacokinetics and metabolic stability . These findings warrant further investigation into the clinical applicability of such compounds.

Q & A

Q. Key Analytical Methods :

  • NMR Spectroscopy : Confirm regiochemistry using 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR. Trifluoromethyl groups show characteristic 19F^{19}\text{F} signals at ~-60 ppm .
  • Mass Spectrometry (HR-MS) : Validate molecular formula (e.g., [M+H]+^+ for C12H13F3N5\text{C}_{12}\text{H}_{13}\text{F}_3\text{N}_5) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., bipyrazole ring conformation) .

Basic: How do functional groups influence reactivity in downstream modifications?

Answer:

  • Trifluoromethyl Group : Enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols .
  • Nitrile Moiety : Participates in cycloaddition reactions (e.g., Huisgen click chemistry) or reduces to amines via catalytic hydrogenation .
  • Pyrazole N-H : Deprotonates under basic conditions, forming intermediates for cross-coupling (e.g., Suzuki-Miyaura) .

Methodological Tip : Use NaH/DMF\text{NaH}/\text{DMF} for deprotonation and Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 for coupling .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Answer:

Step Parameter Optimal Conditions Yield Improvement
CyclizationSolventAnhydrous THF or DCMReduces hydrolysis of nitrile
AlkylationCatalystK2CO3\text{K}_2\text{CO}_3 in DMFEnhances nucleophilicity
PurificationGradient elution (Hexane:EtOAc)Minimizes co-elution of bipyrazole isomers

Case Study : Replacing Et3N\text{Et}_3\text{N} with DBU\text{DBU} in SNAr increased yield from 45% to 72% .

Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

Answer:

  • Contradiction Example : Discrepant 13C^{13}\text{C} shifts for bipyrazole carbons.
  • Resolution :
    • DFT Calculations : Compare computed chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data .
    • 2D NMR : Use HSQC/HMBC to assign coupling patterns (e.g., distinguish C3\text{C}_3 vs. C5\text{C}_5 in pyrazole) .
    • Vibrational Spectroscopy : IR peaks at ~2240 cm1^{-1} confirm nitrile integrity .

Validation : X-ray structure of analog 3-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole resolved ambiguities .

Advanced: What strategies mitigate impurities during synthesis?

Answer:

Impurity Type Source Mitigation
Regioisomers Competitive cyclization pathwaysUse directing groups (e.g., -OMe) to control regiochemistry
Hydrolysis Byproducts Moisture-sensitive nitrileEmploy molecular sieves in anhydrous solvents
Metal Residues Cross-coupling catalystsPurify via chelating resins (e.g., SiliaMetS Thiol)

Analytical Control : Monitor by LC-MS with a C18 column (gradient: 5–95% MeCN/H2_2O + 0.1% TFA) .

Advanced: How to design stability studies for long-term storage?

Answer:

  • Conditions : Accelerated degradation at 40°C/75% RH for 6 months .
  • Key Degradation Pathways :
    • Nitrile Hydrolysis : Forms amide under acidic conditions.
    • Photoisomerization : UV light induces bipyrazole ring rearrangement.
  • Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation .

Storage Recommendation : Amber vials at -20°C under argon .

Advanced: What computational tools predict biological activity of analogs?

Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains) to prioritize analogs with high binding affinity .
  • QSAR Models : Correlate logP and polar surface area with permeability (e.g., logP<3\text{logP} < 3 for BBB penetration) .

Case Study : Analogs with 4-fluorophenyl substituents showed 10-fold higher kinase inhibition vs. parent compound .

Advanced: How to validate bipyrazole conformation in solution vs. solid state?

Answer:

  • Solid-State : X-ray diffraction confirms planar bipyrazole rings with dihedral angles < 10° .
  • Solution-State : NOESY NMR detects through-space correlations (e.g., Ha_a-Hb_b distances < 4 Å) .

Contradiction Note : Solution conformers may deviate due to solvent polarity (e.g., DMSO vs. CDCl3_3) .

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